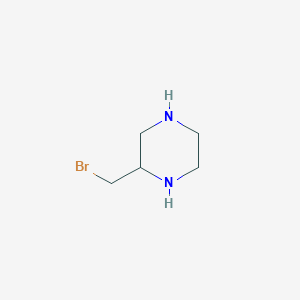

2-(bromomethyl)Piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromometil)Piperazina es un compuesto orgánico que pertenece a la clase de los derivados de la piperazina. La piperazina es un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas. El grupo bromometil unido al anillo de piperazina convierte a este compuesto en un intermedio valioso en la síntesis orgánica, particularmente en la industria farmacéutica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(bromometil)piperazina típicamente implica la bromación de derivados de la piperazina. Un método común es la reacción de piperazina con formaldehído y ácido bromhídrico. La reacción procede en condiciones ácidas, lo que lleva a la formación del grupo bromometil en el anillo de piperazina.

Métodos de producción industrial

En entornos industriales, la producción de 2-(bromometil)piperazina se puede escalar utilizando reactores de flujo continuo. Este método garantiza un mejor control de las condiciones de reacción, como la temperatura y la presión, lo que lleva a mayores rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

2-(Bromometil)Piperazina experimenta diversas reacciones químicas, que incluyen:

Sustitución nucleofílica: El grupo bromometil puede ser reemplazado por otros nucleófilos, como aminas, tioles o alcóxidos.

Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de la piperazina con diferentes grupos funcionales.

Reducción: Las reacciones de reducción pueden convertir el grupo bromometil en un grupo metil.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y metóxido de sodio. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).

Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).

Principales productos formados

Sustitución nucleofílica: Los productos incluyen azidometilpiperazina, tiocianatometilpiperazina y metoximetilpiperazina.

Oxidación: Los productos incluyen derivados de la piperazina con grupos hidroxilo o carbonilo.

Reducción: El principal producto es la metilpiperazina.

Aplicaciones Científicas De Investigación

2-(Bromometil)Piperazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas, incluidos fármacos y agroquímicos.

Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como precursor para la síntesis de moléculas biológicamente activas.

Medicina: Sirve como intermedio en la síntesis de fármacos, particularmente aquellos que se dirigen al sistema nervioso central.

Industria: El compuesto se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-(bromometil)piperazina depende de su aplicación. En química medicinal, a menudo actúa como precursor de ingredientes farmacéuticos activos. El grupo bromometil se puede modificar para introducir varios grupos funcionales, mejorando la actividad biológica de los compuestos resultantes. Los objetivos moleculares y las vías involucradas varían según el derivado específico sintetizado.

Comparación Con Compuestos Similares

Compuestos similares

Piperazina: El compuesto padre, utilizado como agente antihelmíntico.

N-Metilpiperazina: Un derivado con un grupo metil en uno de los átomos de nitrógeno, utilizado en la síntesis de productos farmacéuticos.

1,4-Diazabiciclo[2.2.2]octano (DABCO): Un derivado de piperazina bicíclico utilizado como catalizador en la síntesis orgánica.

Unicidad

2-(Bromometil)Piperazina es única debido a la presencia del grupo bromometil, que proporciona un sitio reactivo para modificaciones químicas adicionales. Esto lo convierte en un intermedio versátil en la síntesis de una amplia gama de compuestos, particularmente en la industria farmacéutica.

Actividad Biológica

2-(Bromomethyl)piperazine is a substituted piperazine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a bromomethyl group attached to the piperazine ring, which can be modified to enhance its biological activity. The synthesis of this compound typically involves the bromination of piperazine derivatives, allowing for further functionalization that can lead to a variety of biologically active compounds.

Biological Activities

The biological activities of this compound and its derivatives are extensive, encompassing:

- Anticancer Activity : Research indicates that piperazine derivatives can exhibit significant anticancer properties. For instance, compounds derived from piperazine have shown activity against various cancer cell lines, including K562 (leukemia) and T47D (breast cancer) cells. A notable compound demonstrated an IC50 value of 1.42 µM against T47D cells, indicating potential as an antineoplastic agent .

- Antimicrobial Properties : Certain derivatives have displayed promising antimicrobial activity. For example, several synthesized compounds exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 μM, outperforming standard antibiotics like ciprofloxacin .

- Analgesic Effects : Some studies have identified piperazine derivatives as effective analgesics. One derivative was shown to block T-type calcium channels with an IC50 of approximately 4 µM, providing relief in models of inflammatory pain .

- Antidepressant Activity : Piperazine compounds are also being explored for their antidepressant effects. The structural modifications in these compounds can influence their interaction with neurotransmitter systems, potentially leading to enhanced mood-regulating properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of different substituents on the piperazine ring significantly affects the compound's biological profile. For example, variations in the aromatic groups attached to the piperazine can alter anticancer efficacy and selectivity against specific cell lines .

- Linker Variations : The choice of linker between the piperazine and other pharmacophores can impact potency. Compounds with direct attachments to bioactive scaffolds often exhibit greater activity compared to those with longer linkers .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticancer Study : A series of novel piperazine derivatives were synthesized and evaluated against various cancer cell lines. One compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 1.02 µM, suggesting potential for development as a chemotherapeutic agent .

- Anti-inflammatory Research : In a study focusing on anti-inflammatory properties, several piperazine derivatives were found to inhibit pro-inflammatory cytokines effectively, showcasing their potential in treating inflammatory diseases .

- Pain Management : A derivative targeting calcium channels provided significant analgesic effects in animal models, highlighting its therapeutic potential for chronic pain management .

Propiedades

Fórmula molecular |

C5H11BrN2 |

|---|---|

Peso molecular |

179.06 g/mol |

Nombre IUPAC |

2-(bromomethyl)piperazine |

InChI |

InChI=1S/C5H11BrN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2 |

Clave InChI |

JMXRJFNILDSRET-UHFFFAOYSA-N |

SMILES canónico |

C1CNC(CN1)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.